1-Methyl-3-[(2-methylpyrazol-3-yl)methoxy]pyrazol-4-amine;hydrochloride
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Overview
Description
1-Methyl-3-[(2-methylpyrazol-3-yl)methoxy]pyrazol-4-amine;hydrochloride is a compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-[(2-methylpyrazol-3-yl)methoxy]pyrazol-4-amine;hydrochloride typically involves the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the postulated intermediate chloro-bridged dimer with a pyrazole-containing 1,3-diketonate ligand . The reaction proceeds under reflux conditions for 12 hours under an argon atmosphere in a 2-ethoxyethanol–water mixture .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-[(2-methylpyrazol-3-yl)methoxy]pyrazol-4-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
1-Methyl-3-[(2-methylpyrazol-3-yl)methoxy]pyrazol-4-amine;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-3-[(2-methylpyrazol-3-yl)methoxy]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
4-Methylpyrazole: Another pyrazole derivative with similar structural features.
Pyrazoloquinolines: Compounds that share the pyrazole core structure and have similar chemical properties.
Imidazole-containing compounds: These compounds also contain nitrogen heterocycles and exhibit similar reactivity.
Uniqueness
1-Methyl-3-[(2-methylpyrazol-3-yl)methoxy]pyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern and the presence of both methyl and methoxy groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H14ClN5O |
---|---|
Molecular Weight |
243.69 g/mol |
IUPAC Name |
1-methyl-3-[(2-methylpyrazol-3-yl)methoxy]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C9H13N5O.ClH/c1-13-5-8(10)9(12-13)15-6-7-3-4-11-14(7)2;/h3-5H,6,10H2,1-2H3;1H |
InChI Key |
ZTQGCUZUPDNEMP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OCC2=CC=NN2C)N.Cl |
Origin of Product |
United States |
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